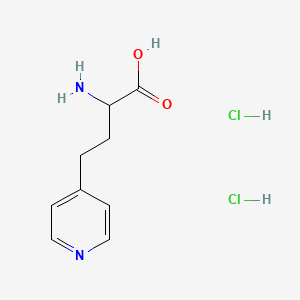

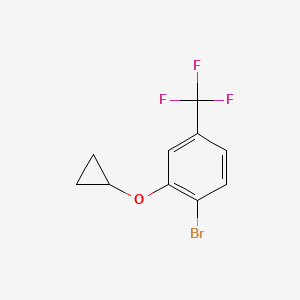

![molecular formula C10H13ClFNO2S B1447717 Chlorhydrate de 3-[(4-fluorophényl)sulfonyl]pyrrolidine CAS No. 1864062-36-1](/img/structure/B1447717.png)

Chlorhydrate de 3-[(4-fluorophényl)sulfonyl]pyrrolidine

Vue d'ensemble

Description

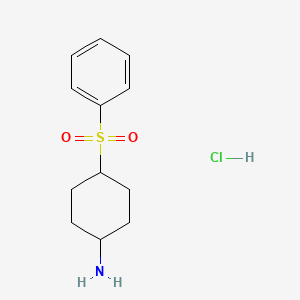

“3-[(4-Fluorophenyl)sulfonyl]pyrrolidine hydrochloride” is an organic compound with the molecular formula C10H13ClFNO2S and a molecular weight of 265.74 . It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Molecular Structure Analysis

The molecular structure of “3-[(4-Fluorophenyl)sulfonyl]pyrrolidine hydrochloride” includes a pyrrolidine ring, a sulfonyl group attached to a 4-fluorophenyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Physical And Chemical Properties Analysis

“3-[(4-Fluorophenyl)sulfonyl]pyrrolidine hydrochloride” is a powder that is stored at room temperature . More specific physical and chemical properties are not available in the retrieved information.Applications De Recherche Scientifique

Recherche en sciences de la vie

Dans les sciences de la vie, ce composé est utilisé pour son potentiel dans la découverte de médicaments, en particulier en raison de la capacité du cycle pyrrolidine à explorer efficacement l’espace pharmacophore. L’hybridation sp3, la contribution de la stéréochimie et la non-planéité du cycle améliorent son utilité dans la conception de composés biologiquement actifs .

Science des matériaux

“Chlorhydrate de 3-[(4-fluorophényl)sulfonyl]pyrrolidine” peut servir de précurseur ou d’intermédiaire dans la synthèse de matériaux présentant des propriétés spécifiques. Sa structure moléculaire pourrait être précieuse pour créer de nouveaux polymères ou revêtements ayant des caractéristiques uniques telles qu’une durabilité accrue ou une résistance chimique .

Synthèse chimique

Ce composé trouve des applications en synthèse chimique en tant qu’échafaudage polyvalent. Son groupe fluorophényle peut influencer la réactivité et la sélectivité du cycle pyrrolidine pendant la synthèse, ce qui en fait un bloc de construction précieux pour la création de molécules organiques complexes .

Chromatographie

En chromatographie, la structure unique du composé pourrait être exploitée dans la conception de la phase stationnaire, améliorant potentiellement la séparation de mélanges complexes. Son groupe sulfonyle pourrait interagir avec divers analytes, aidant à leur identification et à leur quantification .

Science analytique

Les chimistes analystes peuvent utiliser “this compound” comme standard ou réactif dans le développement de nouvelles méthodes analytiques. Sa structure et ses propriétés bien définies le rendent adapté aux courbes d’étalonnage et à la validation des méthodes .

Études pharmacologiques

Le cycle pyrrolidine est un motif courant dans les molécules pharmacologiquement actives. Ce composé, avec sa modification fluorophénylsulfonyle, pourrait être utilisé pour étudier les relations structure-activité en chimie médicinale, conduisant au développement de nouveaux agents thérapeutiques .

Orientations Futures

The pyrrolidine ring is a versatile scaffold for designing and developing novel biologically active compounds and drug candidates . Therefore, “3-[(4-Fluorophenyl)sulfonyl]pyrrolidine hydrochloride” and other pyrrolidine derivatives have potential for further exploration and development in drug discovery.

Mécanisme D'action

Target of Action

Pyrrolidine derivatives are known to interact with a variety of biological targets, contributing to their diverse pharmacological profiles .

Mode of Action

It is known that the fluorophenyl substituents at position 3 of the pyrrolidine sulfonamides offer better in vitro potency . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Pyrrolidine derivatives are known to interact with various biochemical pathways, contributing to their diverse pharmacological profiles .

Result of Action

It is known that the fluorophenyl substituents at position 3 of the pyrrolidine sulfonamides offer better in vitro potency .

Action Environment

It is known that the compound should be stored in closed vessels , and exposure to dust, mist, gas, or vapours should be avoided .

Analyse Biochimique

Biochemical Properties

3-[(4-Fluorophenyl)sulfonyl]pyrrolidine hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. The pyrrolidine ring in this compound allows it to fit into the active sites of enzymes, potentially inhibiting or modulating their activity. For instance, it has been shown to interact with retinoic acid-related orphan receptor gamma (RORγt), a nuclear hormone receptor involved in autoimmune diseases . The fluorophenyl group enhances its binding affinity, while the sulfonyl group contributes to its overall stability and solubility in biological systems.

Cellular Effects

The effects of 3-[(4-Fluorophenyl)sulfonyl]pyrrolidine hydrochloride on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of RORγt, leading to changes in the expression of genes involved in immune responses . Additionally, it can alter metabolic pathways by interacting with key enzymes, thereby influencing the overall metabolic flux within cells.

Molecular Mechanism

The molecular mechanism of action of 3-[(4-Fluorophenyl)sulfonyl]pyrrolidine hydrochloride involves its binding interactions with specific biomolecules. The compound binds to the active site of RORγt, inhibiting its activity and preventing the transcription of target genes . This inhibition is facilitated by the fluorophenyl group, which enhances the binding affinity, and the sulfonyl group, which stabilizes the interaction. Furthermore, this compound may also interact with other enzymes and proteins, modulating their activity and leading to changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-[(4-Fluorophenyl)sulfonyl]pyrrolidine hydrochloride can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to this compound can lead to sustained inhibition of target enzymes and prolonged changes in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of 3-[(4-Fluorophenyl)sulfonyl]pyrrolidine hydrochloride vary with different dosages in animal models. At lower doses, it can effectively modulate the activity of target enzymes and proteins without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including cellular toxicity and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical and cellular effects without inducing toxicity.

Metabolic Pathways

3-[(4-Fluorophenyl)sulfonyl]pyrrolidine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can inhibit or modulate the activity of key enzymes, leading to changes in metabolite levels and overall metabolic balance . For example, its interaction with RORγt can influence the metabolism of lipids and other biomolecules, affecting cellular energy production and storage.

Transport and Distribution

The transport and distribution of 3-[(4-Fluorophenyl)sulfonyl]pyrrolidine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s fluorophenyl and sulfonyl groups enhance its solubility and stability, allowing it to be efficiently transported and distributed within biological systems.

Subcellular Localization

The subcellular localization of 3-[(4-Fluorophenyl)sulfonyl]pyrrolidine hydrochloride is critical for its activity and function. This compound is directed to specific compartments or organelles within the cell, where it can interact with target enzymes and proteins . Post-translational modifications and targeting signals play a role in its localization, ensuring that it reaches the appropriate sites of action. The fluorophenyl and sulfonyl groups contribute to its ability to penetrate cellular membranes and localize within specific subcellular regions.

Propriétés

IUPAC Name |

3-(4-fluorophenyl)sulfonylpyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2S.ClH/c11-8-1-3-9(4-2-8)15(13,14)10-5-6-12-7-10;/h1-4,10,12H,5-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNXKZKSKSUQPNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1S(=O)(=O)C2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

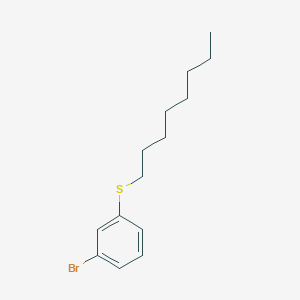

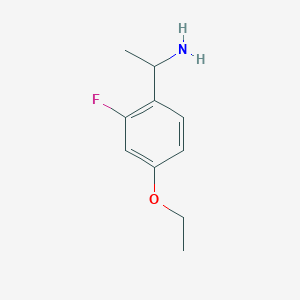

![[2-(tert-Butyldimethylsilanyloxy)ethyl]ethylamine](/img/structure/B1447641.png)

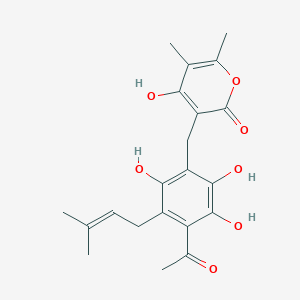

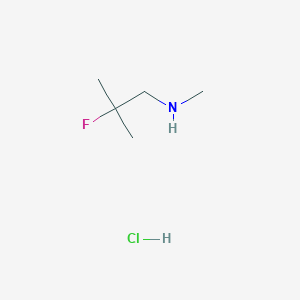

![2-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1447648.png)

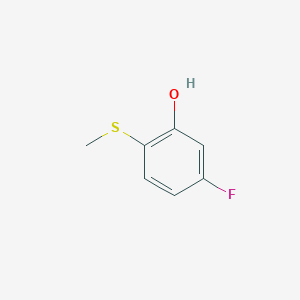

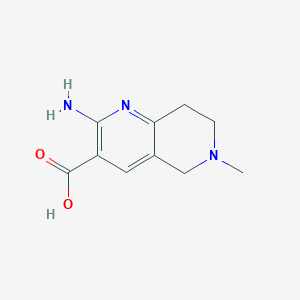

![[1-[4-(2-Thienyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride](/img/structure/B1447650.png)

![3-[(Furan-2-ylmethyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1447656.png)